2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one involves several steps. One common method includes the reaction of decahydroisoquinoline with chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the modification of proteins, enzymes, or other cellular components, affecting their function and activity . The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
2-Chloro-1-(decahydroisoquinolin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar structure but includes a methoxy group, which can affect its reactivity and biological activity.
2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one: This compound lacks the decahydroisoquinoline ring, which can influence its chemical properties and applications.
Properties
IUPAC Name |
1-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-2-chloroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDCGDMWWJNDNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227875 | |
Record name | 2-Chloro-1-(octahydro-2(1H)-isoquinolinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871217-50-4 | |
Record name | 2-Chloro-1-(octahydro-2(1H)-isoquinolinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871217-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(octahydro-2(1H)-isoquinolinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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